molecular formula C10H13NO2 B2643354 (1S,2S,6R,7R)-2-Methyl-4-azatricyclo[5.2.1.02,6]decane-3,5-dione CAS No. 2307782-41-6

(1S,2S,6R,7R)-2-Methyl-4-azatricyclo[5.2.1.02,6]decane-3,5-dione

Cat. No. B2643354
CAS RN: 2307782-41-6
M. Wt: 179.219
InChI Key: YMIOJLOCXYONKE-NUMRIWBASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1S,2S,6R,7R)-2-Methyl-4-azatricyclo[5.2.1.02,6]decane-3,5-dione” is a chemical compound with the molecular formula CHNO. It has an average mass of 165.189 Da and a monoisotopic mass of 165.078979 Da .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, CHNO. It has 4 defined stereocentres .


Physical And Chemical Properties Analysis

The compound has an average mass of 165.189 Da and a monoisotopic mass of 165.078979 Da .

Scientific Research Applications

Synthesis and Spectroscopic Studies

The enantiomerically pure chiral C2-symmetric molecule derived from this compound has been studied for its absolute configuration using circular dichroism spectrum analysis (Žilinskas, Stončius, & Butkus, 2005). Furthermore, its role as a transition-state mimic for cis-trans interconversion in amides, which is crucial for peptide and protein folding, has been highlighted, showcasing the stabilization of the amide group in its high-energy, perpendicular conformation (Komarov et al., 2015).

Pharmacological Activity

Although direct details on pharmacological activity are excluded per requirements, research has delved into the synthesis and structural analysis of derivatives, which is foundational for understanding their potential applications in drug development and materials science (Struga et al., 2007).

Polymer Science and Materials Engineering

In the field of polymer science, derivatives of this compound have been used to synthesize high molecular weight and high Tg polymers through ring-opening and ring-opening metathesis polymerization, indicating potential applications in creating tougher polymeric materials (Jing & Hillmyer, 2008).

properties

IUPAC Name

(1S,2S,6R,7R)-2-methyl-4-azatricyclo[5.2.1.02,6]decane-3,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-10-6-3-2-5(4-6)7(10)8(12)11-9(10)13/h5-7H,2-4H2,1H3,(H,11,12,13)/t5-,6+,7+,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMIOJLOCXYONKE-NUMRIWBASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C3CCC(C3)C1C(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12[C@H]3CC[C@H](C3)[C@H]1C(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.